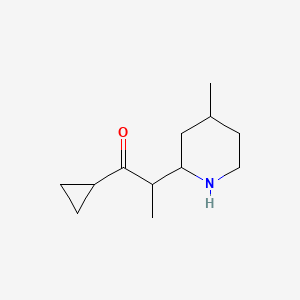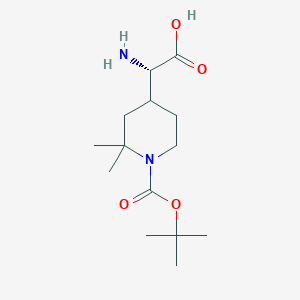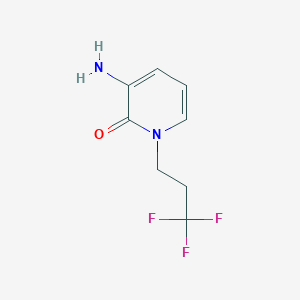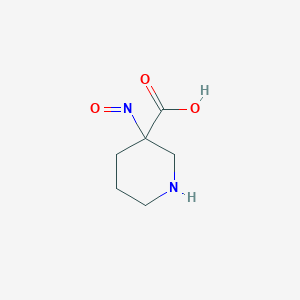
3-Nitrosopiperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrosopiperidine-3-carboxylic acid is a compound belonging to the class of nitrosamines, which are known for their potential mutagenic and carcinogenic properties . This compound is structurally characterized by a piperidine ring with a nitroso group and a carboxylic acid group attached to it. Nitrosamines, including this compound, are often found in various matrices such as food products, agricultural chemicals, and industrial materials .
Vorbereitungsmethoden
The synthesis of 3-nitrosopiperidine-3-carboxylic acid typically involves the nitrosation of piperidine derivatives. One common method includes the reaction of piperidine with nitrous acid under controlled conditions . Industrial production methods may involve the use of nitrite salts and acidic conditions to facilitate the nitrosation process . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired nitrosamine compound.
Analyse Chemischer Reaktionen
3-Nitrosopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Nitrosopiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitrosamines in various chemical reactions.
Medicine: Studies involving this compound contribute to the development of strategies to mitigate the harmful effects of nitrosamines in pharmaceuticals and other medical products.
Wirkmechanismus
The mechanism of action of 3-nitrosopiperidine-3-carboxylic acid involves its metabolic activation through cytochrome P450 enzymes. The nitroso group undergoes α-hydroxylation, leading to the formation of reactive intermediates that can interact with DNA and other cellular components . This interaction results in mutagenic and carcinogenic effects, contributing to the compound’s potential health hazards .
Vergleich Mit ähnlichen Verbindungen
3-Nitrosopiperidine-3-carboxylic acid can be compared with other nitrosamines such as N-nitrosopyrrolidine and N-nitrosodimethylamine . While all these compounds share similar nitroso functional groups, they differ in their structural frameworks and specific biological activities. For instance, N-nitrosopyrrolidine is known to induce liver tumors, whereas this compound is more associated with esophageal carcinogenesis . This uniqueness highlights the importance of understanding the specific properties and effects of each nitrosamine compound.
Eigenschaften
Molekularformel |
C6H10N2O3 |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
3-nitrosopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c9-5(10)6(8-11)2-1-3-7-4-6/h7H,1-4H2,(H,9,10) |
InChI-Schlüssel |
IMXDARPCLNOFHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)(C(=O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B13325873.png)
![3-{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13325875.png)
![{[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13325889.png)


![7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13325909.png)

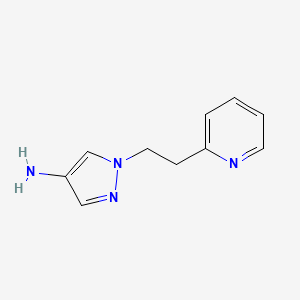
![3-Methyl-3-azaspiro[5.5]undecan-8-amine](/img/structure/B13325921.png)
